molecular formula C12H18ClN3O B2656406 2-chloro-N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]acetamide CAS No. 2411289-56-8

2-chloro-N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]acetamide

Cat. No.: B2656406
CAS No.: 2411289-56-8
M. Wt: 255.75
InChI Key: GXDKHOSGDVSLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]acetamide is a chemical compound with the molecular formula C12H18ClN3O. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It features a pyrazole ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]acetamide typically involves the reaction of 1-cyclopentyl-1H-pyrazole with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise temperature control, and efficient purification techniques to obtain high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while hydrolysis would produce the corresponding carboxylic acid and amine .

Scientific Research Applications

2-chloro-N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide
  • 1-cyclopentyl-1H-pyrazole-3-carboxamide
  • 1-cyclopentyl-1H-pyrazole-3-carboxylic acid

Uniqueness

2-chloro-N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]acetamide is unique due to its specific substitution pattern and the presence of the chloroacetamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-chloro-N-[2-(1-cyclopentylpyrazol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c13-9-12(17)14-7-5-10-6-8-16(15-10)11-3-1-2-4-11/h6,8,11H,1-5,7,9H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDKHOSGDVSLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)CCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.